molecular formula C12H15N3OS B5690403 2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide CAS No. 413606-90-3

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide

Cat. No. B5690403
CAS RN: 413606-90-3
M. Wt: 249.33 g/mol
InChI Key: WUOYNYXRBIVXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C16H12Cl3N3OS .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to give thiophene .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation, alkylation, and halocyclization reactions . The presence of Et3N can lead to the formation of side products .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

Cyanoacetylation of Amines

In recent studies, 2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide has been employed in cyanoacetylation reactions:

Heterocyclic Synthesis

The compound contributes to the synthesis of nitrogen-containing heterocyclic compounds:

Protodeboronation Reactions

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide: plays a role in protodeboronation:

Future Prospects

As scientists continue to explore the properties and applications of this compound, we may discover even more exciting uses in the future.

Read more about Suzuki–Miyaura coupling Cyanoacetylation of amines: recent advances Synthesis and Reactions of 3-Cyano 4,6-Diphenyl (2-Pyridinyl)thioacetamide Catalytic protodeboronation of pinacol boronic esters

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-4-9-7(2)10(5-13)12(15-8(9)3)17-6-11(14)16/h4,6H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOYNYXRBIVXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N=C1C)SCC(=O)N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide

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